6-Fluoro-2-phenylimidazo[1,2-a]pyridine
CAS No.: 1126635-20-8
Cat. No.: VC7833115
Molecular Formula: C13H9FN2
Molecular Weight: 212.22
* For research use only. Not for human or veterinary use.
![6-Fluoro-2-phenylimidazo[1,2-a]pyridine - 1126635-20-8](/images/structure/VC7833115.png)
Specification
CAS No. | 1126635-20-8 |
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Molecular Formula | C13H9FN2 |
Molecular Weight | 212.22 |
IUPAC Name | 6-fluoro-2-phenylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C13H9FN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H |
Standard InChI Key | DWXAMLQRFAGVPR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F |
Canonical SMILES | C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is 6-fluoro-2-phenylimidazo[1,2-a]pyridine, reflecting its substitution pattern. The imidazo[1,2-a]pyridine core consists of a fused five-membered imidazole ring and a six-membered pyridine ring. The fluorine atom at position 6 and the phenyl group at position 2 introduce distinct electronic effects:
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Fluorine: Enhances metabolic stability and binding affinity via electron-withdrawing effects .
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Phenyl group: Contributes to π-π stacking interactions in biological targets .
The SMILES notation for the compound is , and its InChIKey is DWXAMLQRFAGVPR-UHFFFAOYSA-N
. X-ray crystallography of analogous imidazo[1,2-a]pyridines reveals planar geometries, with bond lengths and angles consistent with aromatic systems .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1126635-20-8 | |
Molecular Formula | ||
Molecular Weight | 212.22 g/mol | |
IUPAC Name | 6-fluoro-2-phenylimidazo[1,2-a]pyridine | |
SMILES |
Synthesis and Optimization
DBU-Catalyzed Cyclization
A robust synthesis route involves the cyclization of 2-aminopyridine derivatives with phenacyl bromides. Veer and Singh (2019) demonstrated that 1,8-diazabicycloundec-7-ene (DBU) in aqueous ethanol (1:1 v/v) at room temperature achieves yields of 65–94% . The reaction proceeds via a pyridinium intermediate (Figure 1), with DBU acting as a Brønsted base to deprotonate the intermediate and facilitate cyclization .
Mechanistic Overview:
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Pyridinium Salt Formation: The endocyclic nitrogen of 2-aminopyridine reacts with phenacyl bromide to form a pyridinium salt.
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Cyclization: Base-mediated intramolecular attack yields the imidazo[1,2-a]pyridine core.
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Fluorine Incorporation: Fluorine is introduced via substituted phenacyl bromides or post-synthetic modification .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Yield (%) |
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Catalyst | DBU (10 mol%) | 93 |
Solvent | Ethanol/Water (1:1) | 94 |
Temperature | Room Temperature | 92 |
Scale | 25 mmol | 93 |
Substrate Scope and Limitations
Electron-withdrawing groups (e.g., -NO₂, -CN) on phenacyl bromides reduce yields (72–79%) compared to electron-donating groups (-OCH₃, -CH₃; 85–94%) . Multigram-scale syntheses retain efficiency, confirming industrial applicability .
Physicochemical Properties
The compound’s physicochemical profile underpins its drug-likeness:
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Solubility: Moderate solubility in ethanol/water mixtures (used in synthesis) .
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Stability: Fluorine enhances resistance to oxidative metabolism .
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LogP: Estimated at 2.1–2.5, indicating favorable membrane permeability .
Table 3: Physicochemical Data
Property | Value | Source |
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Molecular Weight | 212.22 g/mol | |
Melting Point | Not Reported | – |
LogP | 2.1–2.5 (estimated) | |
Solubility | Ethanol/Water (1:1) |
Spectroscopic Characterization
Mass Spectrometry
Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 212.22 [M+H]⁺, consistent with the molecular formula .
Applications in Pharmaceutical Research
Kinase Inhibition
The compound’s planar structure enables ATP-competitive binding in kinase pockets. Fluorine’s electronegativity modulates electronic interactions, enhancing selectivity for tyrosine kinases .
Neurological Targets
Imidazo[1,2-a]pyridines are explored as GABAₐ receptor agonists. Fluorine substitution at position 6 improves blood-brain barrier penetration, a critical factor in CNS drug design .
Antibacterial Agents
Derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), attributed to membrane disruption and efflux pump inhibition .
Future Perspectives
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Green Chemistry: Developing solvent-free or catalytic asymmetric syntheses to reduce environmental impact.
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Polypharmacology: Designing bifunctional derivatives targeting kinase-GPCR pairs.
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Materials Science: Exploring luminescent properties for OLED applications.
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